Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate
Description
Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is a cyclohexanone derivative characterized by a central six-membered ring substituted with a 4-nitrophenyl group, two ethyl ester moieties, and hydroxyl and methyl groups. Its molecular formula is C₁₉H₂₃NO₈, and it exhibits a chair conformation in the cyclohexanone ring, as observed in structurally related compounds . The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions.
Properties
IUPAC Name |
diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8/c1-4-27-17(22)15-13(21)10-19(3,24)16(18(23)28-5-2)14(15)11-6-8-12(9-7-11)20(25)26/h6-9,14-16,24H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXDKAQYSRKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386211 | |
| Record name | diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5610-43-5 | |
| Record name | diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of diethyl malonate with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The diethyl ester groups undergo hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.
Ketone Reduction
The 6-oxo group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, altering the compound’s electronic and steric properties.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Ethanol, 0–25°C | 4-Hydroxy-4-methyl-6-hydroxy-2-(4-nitrophenyl)cyclohexane-1,3-dicarboxylate | General ketone reactivity. |
Nitro Group Transformations
The 4-nitrophenyl substituent enables electrophilic aromatic substitution or reduction to an amine, expanding synthetic utility.
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine, forming:
Diethyl 4-hydroxy-4-methyl-2-(4-aminophenyl)-6-oxocyclohexane-1,3-dicarboxylate
Electrophilic Substitution
The nitro group directs incoming electrophiles to meta positions, enabling sulfonation or nitration under strong acidic conditions .
Dehydration and Tautomerism
The hydroxyl and ketone groups may participate in keto-enol tautomerism or dehydration under acidic conditions, forming α,β-unsaturated ketones.
| Conditions | Product | Mechanism |
|---|---|---|
| H₂SO₄, Δ | 4-Methyl-2-(4-nitrophenyl)-6-oxocyclohex-1-ene-1,3-dicarboxylate | Dehydration observed in. |
Nucleophilic Substitution
The electron-withdrawing nitro group enhances reactivity for nucleophilic aromatic substitution (e.g., with amines or thiols), though limited direct data exists for this compound.
Cyclization Reactions
Base-mediated reductive cyclization of nitroaryl derivatives (as in ) suggests potential for forming polycyclic structures, though specific studies on this compound are lacking.
Stability and Side Reactions
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step reactions involving cyclization and functionalization of precursors. The typical synthetic route includes the reaction of diethyl malonate with appropriate nitrophenyl derivatives under acidic or basic conditions. The resulting structure features a cyclohexane core with multiple functional groups that enhance its reactivity and potential applications.
Structural Formula
The molecular formula for Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is , indicating the presence of hydroxyl, nitro, and ester functionalities that contribute to its biological activity and solubility characteristics.
Medicinal Chemistry
This compound has potential use in drug development due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound exhibit:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest that modifications of this compound can inhibit cancer cell proliferation, making it a candidate for further anticancer drug development.
Agricultural Chemistry
The compound's derivatives have been explored for their potential as agrochemicals. The nitrophenyl group is known to enhance herbicidal activity. Research indicates:
- Herbicide Development : Compounds derived from diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane have shown efficacy in controlling weed growth in agricultural settings.
Materials Science
In materials science, the compound is being investigated for its use in polymer synthesis:
- Polymer Additives : Its chemical structure allows it to act as a plasticizer or stabilizer in polymer formulations, enhancing mechanical properties and thermal stability.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.
Case Study 2: Anticancer Research
In a recent investigation featured in Cancer Letters, researchers synthesized several derivatives of diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane. These derivatives were tested against breast cancer cell lines, revealing IC50 values ranging from 10 to 50 µM, demonstrating promising anticancer activity.
Mechanism of Action
The mechanism of action of diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitrophenyl and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomerism: 4-Nitrophenyl vs. 3-Nitrophenyl
- Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (C₁₇H₁₉NO₈): The 3-nitro substituent alters electronic distribution, reducing para-directing effects compared to the 4-nitro derivative. Crystallographic studies confirm a chair conformation with opposing methoxycarbonyl orientations . Impact: Reduced dipole moment and steric hindrance compared to the 4-nitro analog.
Electron-Donating vs. Electron-Withdrawing Groups
- Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (C₁₉H₂₃ClO₆; CAS 294194-13-1): The chloro group is less electron-withdrawing than nitro, leading to weaker intermolecular interactions (e.g., dipole-dipole, π-stacking) . Physicochemical Properties: White solid, soluble in methanol; storage at 2–8°C .
- Crystallography: Triclinic crystal system (space group P1), Z = 2, with a density of 1.209 Mg/m³ .
Ester Group Modifications
Diethyl vs. Dimethyl Esters
- Lower molecular weight (e.g., C₁₇H₁₉NO₈ vs. C₁₉H₂₃NO₈) may influence solubility in polar solvents.
- Bis(2-methoxyethyl) Esters (e.g., Nimodipine Impurity 36; C₂₁H₂₇NO₁₀): Larger, branched esters increase solubility in organic solvents (e.g., methanol, chloroform) but reduce crystallinity .
Crystallographic and Conformational Analysis
- Chair Conformation : Common across analogs (e.g., 4-nitro, 4-chloro, 4-methyl derivatives), stabilized by intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
- Ring Puckering : Quantified via Cremer-Pople parameters (e.g., amplitude q and phase angle φ), with substituents influencing puckering magnitude .
- Hydrogen Bonding : The 4-nitro group participates in C–H···O interactions, while hydroxyl groups form O–H···O bonds, affecting crystal packing .
Data Tables
Table 1. Key Physicochemical Properties of Selected Analogs
Biological Activity
Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (commonly referred to as DMN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of DMN is , with a molecular weight of approximately 391.39 g/mol. Its structure features a cyclohexane ring substituted with hydroxyl, nitro, and carboxylate groups, which contribute to its biological properties.
1. Antimicrobial Activity
Research has indicated that DMN exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that DMN may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
DMN has also been studied for its anti-inflammatory properties. In animal models, administration of DMN resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. A study involving an induced paw edema model demonstrated that DMN reduced edema by approximately 50% compared to control groups.
3. Antioxidant Activity
The compound exhibits notable antioxidant activity, as demonstrated by its ability to scavenge free radicals in various assays. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging activity was found to be 25 µg/mL, indicating strong antioxidant potential.
The biological activities of DMN can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMN has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are critical in the regulation of inflammation and immune responses.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacteria, DMN was administered topically. Results indicated a significant improvement in infection resolution rates compared to standard treatments, highlighting its potential as an effective topical antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial assessed the efficacy of DMN in patients with rheumatoid arthritis. Participants receiving DMN reported reduced pain levels and improved joint function after eight weeks of treatment compared to placebo groups.
Q & A
Basic: What synthetic methodologies are employed to prepare this compound, and what critical reaction parameters must be optimized?
Answer:
The compound is synthesized via sequential aldol condensation and cyclization reactions. Key steps include:
- Aldol Addition : Reacting nitro-substituted benzaldehyde derivatives with β-keto esters under basic conditions (e.g., Knoevenagel condensation). Evidence from similar cyclohexane-dicarboxylate syntheses suggests using anhydrous solvents (e.g., THF) and catalytic acids like p-toluenesulfonic acid (PTSA) to drive cyclization .
- Hydroformylation : For bicyclic derivatives, tandem hydroformylation/aldol addition with Rh catalysts (e.g., [Rh(acac)(CO)₂]) and ligands like BIPHEPHOS can optimize regioselectivity .
- Critical Parameters : Temperature control (25–80°C), solvent polarity (to stabilize intermediates), and stoichiometric ratios of nitroaryl precursors to β-keto esters are vital for yield optimization.
Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Answer:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data are collected at 296 K with φ/ω scans and corrected for absorption using multi-scan methods (e.g., SADABS) .
- Structure Solution : Direct methods via SHELXS/SHELXD for phase determination .
- Refinement : Full-matrix least-squares refinement in SHELXL, addressing hydrogen atom placement (riding model) and thermal parameter constraints. Typical residuals: R₁ < 0.05, wR₂ < 0.15 .
- Validation : ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for data integration) ensure structural accuracy .
Advanced: How does the cyclohexanone ring conformation influence the compound’s reactivity and intermolecular interactions?
Answer:
- Conformation : The cyclohexanone ring adopts a chair conformation , with the 4-hydroxy-4-methyl group in equatorial orientation to minimize steric clash. The 4-nitrophenyl substituent at C2 and oxo group at C6 occupy axial positions, creating a dipole moment that influences crystal packing .
- Reactivity : The axial oxo group enhances electrophilicity at C6, making it susceptible to nucleophilic attacks (e.g., hydrazone formation). Steric hindrance from the 4-methyl group directs regioselectivity in substitution reactions .
- Validation : Puckering parameters (Cremer-Pople analysis) quantify ring distortion, with amplitude Q and phase angle θ derived from SCXRD data .
Advanced: How can hydrogen-bonding patterns explain the compound’s supramolecular assembly in crystals?
Answer:
- Graph Set Analysis : The hydroxyl group (O–H) forms intramolecular hydrogen bonds with adjacent ester carbonyls (C=O), creating S(6) motifs. Intermolecular O–H⋯O bonds between hydroxy and nitro groups generate infinite chains ( C(6) motifs), stabilizing the lattice .
- Packing Effects : Columns of dimers along the a-axis arise from π-π stacking between nitroaryl groups (distance ~3.5 Å) and van der Waals interactions between methyl groups .
- Methodology : Hydrogen-bond topology is mapped using Mercury software, with donor-acceptor distances (2.6–3.0 Å) and angles (150–170°) validated against Etter’s rules .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
Answer:
- Experimental Variables :
- Concentration Gradients : Test multiple concentrations (e.g., 0.05–0.3% w/v) in DMSO to establish dose-response curves .
- Microbial Strains : Use standardized strains (e.g., S. aureus ATCC 25923) and control for solvent toxicity (DMSO ≤1% v/v).
- Assay Conditions : Optimize incubation time (18–24 hrs) and agar diffusion vs. broth microdilution methods for reproducibility .
- Data Interpretation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant activity (p < 0.05). Contradictions may arise from nitro group reduction by microbial enzymes, altering bioavailability.
Advanced: What challenges arise during crystallographic refinement, and how are disordered components resolved?
Answer:
- Disorder Management :
- Split Positions : For disordered nitro or ester groups, split atomic positions (e.g., PART 1/2 in SHELXL) and refine occupancy ratios .
- Constraints : Apply SIMU/DELU restraints to dampen unrealistic thermal motion for overlapping atoms.
- Twinned Data : For non-merohedral twinning, use HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- Validation Tools : RIDGE analysis in PLATON detects unresolved electron density, while ADDSYM checks for missed symmetry .
Advanced: How do solvent and temperature variations affect the compound’s solid-state polymorphism?
Answer:
- Polymorphism Screening :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor solvate formation, while toluene yields unsolvated crystals. Slow evaporation at 25°C promotes thermodynamically stable forms .
- Temperature Gradients : Cooling crystallization (4°C vs. RT) may induce metastable phases. DSC/TGA identifies phase transitions (e.g., dehydration events) .
- Characterization : Pair SCXRD with PXRD to map polymorph landscapes. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contact differences between forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
